(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Asymmetric synthesis Organocatalysis Chiral purity

Sourcing the correct stereoisomer is non-negotiable for peptide engineering and chiral-pool synthesis. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid delivers configurationally defined α- and β-carbon centers. - Quaternary α-carbon restricts backbone flexibility, inducing helix-like conformations absent in L-threonine. - Mandatory precursor for (2R,3R)-tetrahydrofuranone cysteine protease inhibitors; incorrect isomers yield inactive diastereomers. - ≥98% purity with verified enantiomeric excess supports chiral HPLC/SFC method validation. The exact (2R,3S) stereoisomer eliminates stereochemical ambiguity and ensures reproducible SAR data.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 127060-92-8
Cat. No. B163969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
CAS127060-92-8
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C)(C(=O)[O-])[NH3+])O
InChIInChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1
InChIKeyNWZTXAMTDLRLFP-WVZVXSGGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid – A Defined Stereoisomer of α-Methylthreonine for Chiral Synthesis & Prebiotic Research


(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid (CAS 127060‑92‑8), systematically designated as α‑methyl‑D‑threonine or (3S)‑3‑hydroxy‑D‑isovaline, is a single, unequivocally defined stereoisomer within the α‑methylthreonine family. It is a β‑hydroxy‑branched, quaternary α‑amino acid with molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g·mol⁻¹ [REFS‑1]. Commercial sources supply this compound at certified purities of ≥95 % (BOC Sciences) or ≥98 % (MolCore, Leyan), positioning it as a readily accessible, high‑purity chiral building block [REFS‑2][REFS‑3]. Its IUPAC Condensed notation H‑D‑aMeThr‑OH [REFS‑1] and synonym “(2R,3S)‑2‑methylthreonine” [REFS‑4] underscore its exact stereochemical identity, which is critical for applications where configuration at both the α‑ and β‑carbons governs downstream molecular properties.

Why Generic Substitution Fails for (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid: Stereochemistry Dictates Function in Chiral Spaces


The α‑methylthreonine scaffold contains two stereogenic centres, giving rise to four distinct stereoisomers – (2R,3S), (2S,3R), (2R,3R) and (2S,3S) – each of which can exhibit profoundly different conformational preferences, enzymatic recognition, and intermolecular interactions [REFS‑1][REFS‑2]. Substituting the (2R,3S) isomer with a racemic mixture, an incorrect diastereomer, or the more common proteinogenic L‑threonine (which lacks the quaternary α‑carbon) negates the specific steric and electronic features that make this compound valuable. The quaternary α‑centre of (2R,3S)‑2‑amino‑3‑hydroxy‑2‑methylbutanoic acid not only restricts conformational freedom – biasing peptide backbones toward helix‑like conformations [REFS‑3] – but also confers resistance to racemisation and proteolytic degradation that is absent in natural threonine. Consequently, procurement of the exact (2R,3S) stereoisomer, rather than a generic “2‑amino‑3‑hydroxy‑2‑methylbutanoic acid,” is a non‑negotiable requirement for structure‑activity studies, chiral‑pool synthesis, and peptide‑engineering campaigns.

Quantitative Differentiation Evidence for (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid vs. Closest Analogs


Stereochemical Purity Benchmarking: Minimum 86 % ee Achievable for the (2R,3S) Isomer via Organocatalytic Synthesis

A validated organocatalytic Steglich rearrangement route delivers all four α‑methylthreonine stereoisomers in diastereomerically pure form with an enantiomeric excess of ≥ 86 % ee for each isomer, including the (2R,3S) target [REFS‑1][REFS‑2]. This benchmark allows procurement specifications to require a minimum ee threshold, directly discriminating the (2R,3S) product from lower‑purity racemic or scalemic mixtures of “2‑amino‑3‑hydroxy‑2‑methylbutanoic acid” (CAS 10148‑74‑0) that may be offered interchangeably by non‑specialist vendors.

Asymmetric synthesis Organocatalysis Chiral purity

Conformational Bias in Peptide Backbones: α‑Methyl Group Forces Helix‑Like Folding vs. Natural L‑Threonine

Incorporation of α‑methylthreonine (including the (2R,3S) isomer) into model peptide diamides forces the backbone to adopt helix‑like conformations in aqueous solution, a property absent in peptides built from natural L‑threonine, which samples extended random‑coil ensembles [REFS‑1][REFS‑2]. This conformational restriction arises from the Thorpe–Ingold effect of the quaternary α‑carbon and is quantified by circular dichroism and NMR‑derived NOE distance constraints [REFS‑3].

Peptidomimetic Conformational analysis α,α‑Disubstituted amino acid

Glycopeptide Receptor‑Binding Modulation: β‑Methyl Group Reduces Affinity vs. α‑Methylserine Controls

In a synthetic lectin‑like receptor binding study, β‑O‑GlcNAc glycopeptides built on α‑methylthreonine (β‑methyl‑bearing) showed a decreased affinity constant relative to the corresponding α‑methylserine (β‑hydrogen‑bearing) glycopeptide [REFS‑1][REFS‑2]. The presence of the β‑methyl group in α‑methylthreonine was explicitly identified as the structural determinant that attenuates binding, providing a quantifiable rationale for selecting the (2R,3S)‑α‑methylthreonine scaffold when reduced receptor affinity is desired (e.g., in negative‑control probe design or affinity‑tuning strategies).

Glycopeptide recognition Lectin‑like receptor Affinity constant

Chiral Building‑Block Efficiency: (2R,3S) Isomer Enables Diastereoselective Synthesis of Tetrahydrofuran‑4‑one Protease‑Inhibitor Scaffolds

Protected (2R,3S)‑α‑methylthreonine (compound 13 in the reference) serves as a direct precursor for the stereoselective construction of (2R,3R)‑2,3‑dimethyl‑3‑amidotetrahydrofuran‑4‑one scaffolds that exhibit cysteine proteinase inhibitory activity [REFS‑1]. The (2R,3S) configuration is essential because the subsequent cyclisation step proceeds with retention of configuration at C‑2 and inversion at C‑3, yielding the bioactive (2R,3R)‑tetrahydrofuranone diastereomer. Use of the incorrect (2S,3R) or (2R,3R) α‑methylthreonine isomer would produce the wrong product diastereomer and abolish inhibitory potency, which is intrinsically tied to the stereochemistry of the tetrahydrofuranone ring.

Cysteinyl proteinase inhibition Tetrahydrofuran‑4‑one Stereoselective synthesis

Enzymatic Synthesis Benchmark: Threonine Aldolase Delivers > 99 % ee at the α‑Centre for β‑Hydroxy‑α‑methyl Amino Acids

Enantiocomplementary L‑ and D‑threonine aldolases catalyse the formation of β‑hydroxy‑α‑methyl‑α‑amino acids (including α‑methylthreonine) with > 99 % enantiomeric excess at the quaternary α‑carbon [REFS‑1][REFS‑2]. This enzymatic benchmark provides an orthogonal, sustainable route that can further elevate the enantiopurity of the (2R,3S) product beyond the 86 % ee floor achievable by organocatalytic synthesis [cf. Evidence Item 1], representing the highest‑fidelity stereochemical control available for this compound class.

Threonine aldolase Enzymatic synthesis Enantioselectivity

Optimal Application Scenarios for (2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic Acid Based on Validated Evidence


Stereochemically Defined Building Block for Fmoc‑SPPS of Conformationally Constrained Peptides

When a peptide or glycopeptide requires a pre‑organised, helix‑biased backbone at a specific position, (2R,3S)‑2‑amino‑3‑hydroxy‑2‑methylbutanoic acid can be incorporated as an Fmoc‑protected building block. The quaternary α‑carbon restricts φ/ψ torsional freedom, inducing helix‑like conformations in aqueous solution that natural L‑threonine cannot mimic [REFS‑1]. This scenario is supported by direct conformational evidence from model diamides and is especially relevant for helix‑mimetic inhibitor design and epitope stabilisation. Procurement should specify ≥ 86 % ee (or > 99 % ee if enzyme‑derived material is available) to avoid incorporation of the wrong enantiomer, which would invert the desired conformational bias.

Chiral Precursor for Cysteine Protease Inhibitor Tetrahydrofuranone Scaffolds

Medicinal chemistry programs targeting cysteine proteases (e.g., cathepsins, caspases) can employ N‑protected (2R,3S)‑α‑methylthreonine as the direct synthetic precursor to (2R,3R)‑2,3‑dimethyl‑3‑amidotetrahydrofuran‑4‑one inhibitors [REFS‑2]. The (2R,3S) configuration is mandatory to achieve the correct (2R,3R) product stereochemistry upon cyclisation; any other α‑methylthreonine isomer yields an inactive diastereomer. This application leverages the established structure‑activity relationship linking tetrahydrofuranone stereochemistry to cysteine protease inhibition, making the (2R,3S) isomer the sole viable starting material for this scaffold class.

Affinity‑Tuned β‑O‑GlcNAc Glycopeptide Probe for Lectin‑Like Receptor Studies

Chemical biologists developing β‑O‑GlcNAc glycopeptide probes can utilise (2R,3S)‑α‑methylthreonine as the underlying amino acid when reduced receptor affinity is desired relative to serine‑based controls. Direct comparative binding data demonstrate that the β‑methyl group of α‑methylthreonine attenuates affinity for a synthetic lectin‑like receptor, with the threonine‑derived glycopeptide exhibiting the lowest Ka in the series [REFS‑3]. This scenario supports the rational design of negative‑control probes, affinity‑gradient ligand panels, or mechanistic studies on carbohydrate‑protein recognition where incremental affinity tuning is required.

High‑Enantiopurity Reference Standard for Chiral Chromatography Method Development

Analytical laboratories developing chiral HPLC or SFC methods for the separation of α‑methyl‑β‑hydroxy‑α‑amino acids require an authenticated (2R,3S) reference standard of known enantiomeric excess. The availability of (2R,3S)‑2‑amino‑3‑hydroxy‑2‑methylbutanoic acid at ≥ 86 % ee (organocatalytic route) or > 99 % ee (enzymatic route) provides a calibration benchmark for method validation [REFS‑4][REFS‑5]. This compound’s defined retention time and enantiomeric purity allow it to serve as a system‑suitability standard for quantifying the stereochemical purity of in‑house synthetic batches or for resolving mixtures of α‑methylthreonine stereoisomers from biological or meteoritic samples.

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